Sclerosin -

Sclerosin

Catalog Number: EVT-244510
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sclerosin is derived from the immune response within the central nervous system. It is classified as an immunoglobulin, specifically immunoglobulin M, which plays a significant role in the body's immune defense mechanism. This classification places sclerosin within the broader category of glycoproteins that are critical for immune function.

Synthesis Analysis

Methods and Technical Details

The synthesis of sclerosin primarily occurs through the activation of B cells in response to antigens. In patients with multiple sclerosis, intrathecal synthesis of immunoglobulin M can be quantitatively assessed using various laboratory methods. Techniques such as enzyme-linked immunosorbent assay (ELISA) and nephelometry are commonly employed to measure levels of immunoglobulin M in cerebrospinal fluid and serum samples .

Additionally, advanced methods like quantitative polymerase chain reaction (PCR) may be used to analyze specific gene expressions related to the synthesis of immunoglobulins in neurological conditions .

Molecular Structure Analysis

Structure and Data

Sclerosin's molecular structure is characterized by its glycoprotein composition, which includes a heavy chain and a light chain connected by disulfide bonds. The specific arrangement of these chains contributes to its functional properties as an antibody. The molecular weight of immunoglobulin M typically ranges from 900 kDa to 1,000 kDa due to its pentameric structure .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to elucidate the detailed structure of sclerosin, providing insights into its functional groups and interactions within biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Sclerosin participates in several biochemical reactions relevant to immune responses. One key reaction involves its binding to antigens, which activates complement pathways leading to opsonization and clearance of pathogens. This process is crucial for initiating inflammatory responses in conditions like multiple sclerosis.

The interaction between sclerosin and various receptors on immune cells can also trigger signaling cascades that modulate immune responses . Understanding these reactions is essential for developing therapeutic strategies targeting sclerosin-related pathways.

Mechanism of Action

Process and Data

The mechanism of action of sclerosin involves its role as an antibody in the immune system. Upon encountering an antigen, sclerosin binds specifically to it, facilitating the recruitment of other immune components such as complement proteins and phagocytic cells. This binding enhances the clearance of pathogens and contributes to the inflammatory process associated with autoimmune diseases .

Quantitative assessments have shown that elevated levels of intrathecal immunoglobulin M synthesis correlate with disease activity in multiple sclerosis patients, suggesting that sclerosin may serve as a prognostic marker .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sclerosin exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous solutions due to its glycoprotein nature.
  • Stability: Sensitive to temperature fluctuations; optimal storage conditions are below -20°C.
  • pH Sensitivity: Stability can be affected by extreme pH levels; optimal pH ranges around neutral (7.0).

Chemical properties include:

  • Reactivity: Reacts with specific antigens through variable regions on its antibody structure.
  • Binding Affinity: High affinity for antigens due to its unique variable regions, which are tailored for specific immune responses.
Applications

Scientific Uses

Sclerosin has several applications in scientific research:

  • Biomarker Development: Used as a biomarker for assessing disease severity and progression in multiple sclerosis.
  • Therapeutic Targeting: Potential target for therapies aimed at modulating immune responses in autoimmune diseases.
  • Diagnostic Tools: Employed in diagnostic assays for detecting intrathecal immunoglobulin synthesis, aiding in the diagnosis of neurological disorders .
Historical Evolution of Sclerosin in Therapeutic Interventions

Early Empirical Applications in Vascular Pathology Management

Initial insights into sclerostin’s biological significance emerged not from deliberate biochemical investigation but from observations of rare genetic disorders. Sclerosteosis and van Buchem disease (VBD), both characterized by generalized osteosclerosis and hyperostosis (excessive bone growth), served as critical natural models. Genetic linkage analyses revealed that:

  • Sclerosteosis patients harbored loss-of-function mutations in the SOST gene (chromosome 17q12-q21), resulting in premature termination of sclerostin protein synthesis and undetectable serum sclerostin levels [1] [4].
  • VBD patients exhibited a 52 kb deletion downstream of the SOST gene, affecting a key enhancer region (ECR5), leading to significantly reduced—but not absent—sclerostin expression and a consequently less severe skeletal phenotype [1] [8].

These clinical observations established sclerostin’s fundamental role as a negative regulator of bone formation. Radiographic studies confirmed that both conditions manifested most severely in the skull and mandible, causing facial nerve paralysis and hearing loss, directly correlating with sites of embryonic SOST expression (osteogenic fronts of calvarial bones and periostea) [1]. This early empirical period defined sclerostin as a secreted glycoprotein predominantly produced by terminally differentiated osteocytes embedded within mineralized bone matrices [4].

Paradigm Shifts in Sclerostin Formulation: From Osmotic Agents to Detergent-Based Solutions

The molecular characterization of sclerostin catalyzed a therapeutic strategy shift: targeting its inhibition to promote bone growth. This required precise modulation of its biochemical interactions:

  • Mechanism of Action Clarification: Sclerostin binds to low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6), acting as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Wnt activation is essential for osteoblast differentiation, proliferation, and bone mineralization [1] [4] [8]. Mechanistically, sclerostin disrupts Wnt-induced Frizzled-LRP5/6 complex formation, enabling glycogen synthase kinase-3β (GSK-3β) to phosphorylate β-catenin, marking it for proteasomal degradation [4].

  • First-Generation Inhibitors - Osmotic Agents: Early approaches explored osmotic compounds aimed at indirectly modulating Wnt signaling through intracellular pathways. These lacked specificity, however, and exhibited poor pharmacodynamic profiles due to off-target effects on unrelated Wnt-regulated processes (e.g., cell proliferation in non-skeletal tissues) [8].

  • Detergent-Based Monoclonal Antibodies (mAbs): The development of high-specificity mAbs represented a quantum leap. Romosozumab (FDA-approved in 2019) exemplifies this class. It binds sclerostin with high affinity (KD ~0.1–1.0 nM), sterically hindering its interaction with LRP5/6. This restores Wnt pathway activity, leading to:

  • Increased osteoblast activity and bone formation
  • Reduced osteoclast-mediated bone resorption (via indirect suppression of RANKL secretion from osteocytes) [4] [8]

Table 1: Evolution of Sclerostin-Targeted Therapeutic Approaches

Therapeutic EraMechanismKey Agents/ExamplesPrimary Advantage
Osmotic AgentsIndirect Wnt modulation via intracellular pathwaysLithium chloride, SB-216763 (GSK-3β inhibitors)Proof-of-concept for anabolic bone effects
Monoclonal AntibodiesHigh-affinity binding to sclerostin, blocking LRP5/6 interactionRomosozumab, BlosozumabTarget specificity, potent dual action (anabolic + anti-resorptive)
Aptamers/Small Molecules*Alternative inhibition via oligonucleotides or synthetic compoundsNOV-001 (aptamer), SM-04755 (small molecule)Potential for oral bioavailability, lower immunogenicity

*Still predominantly preclinical* [8]

Technological Milestones: Transition to Foam-Based Delivery Systems

While biologic inhibitors like romosozumab demonstrated clinical efficacy, their delivery limitations—primarily requiring subcutaneous or intravenous administration—spurred innovation in formulation science. Foam-based systems emerged as a versatile solution, particularly for localized or sustained release:

  • Foam Physicochemical Advantages:
  • Enhanced Tissue Retention: Low-density aerated structures enable uniform coating of target tissues (e.g., bone surfaces, surgical sites) and resist drainage or clearance.
  • Concentrated Payload Delivery: Gas-liquid dispersion matrices (lamellae) concentrate therapeutic agents within minimal fluid volumes, improving bioavailability at the target site [3] [7].
  • Controlled Release: Acts as a local depot, enabling sustained release kinetics critical for maintaining therapeutic sclerostin inhibition [7].

  • Biomaterial Innovations: Methylcellulose/xanthan gum-based foams demonstrated exceptional biocompatibility and structural stability. Key performance metrics include:

  • Initial bubble density: 95.3 ± 4.2 bubbles/mm²
  • Homogenous dispersion of payloads (e.g., antibodies, gene vectors) within lamellae (<10% concentration variance edge-to-center) [7]
  • Slow decay kinetics (78 ± 9% foam height retention after 10h at RT) enabling prolonged tissue contact [7]

  • Therapeutic Validation: Embedding sclerostin-targeting biologics (e.g., mAbs, siRNA-loaded lipid nanoparticles) within optimized foams demonstrated:

  • 3.2-fold higher transfection efficiency vs. liquid suspensions in intraperitoneal models (relevant for orthopedic applications) [7]
  • Reduced Systemic Exposure: Confined delivery minimizes off-target effects (e.g., unintended Wnt activation in non-skeletal tissues) [3] [7]

Table 2: Foam Delivery Systems for Sclerostin Modulators

Foam ComponentFunctionTherapeutic Payload TestedKey Outcome
MethylcelluloseFoaming agentLuciferase mRNA LNPs (model)384x higher transfection efficiency vs. liquid (angled application)
Xanthan GumStabilizerLentiviral vectors (encoding sclerostin shRNA)Homogenous bone surface coverage in vivo
Propellant-free emulsionsEco-friendly deliveryAnti-sclerostin mAbs (preclinical)Equivalent bioactivity to injected forms, improved local retention
Nanocellulose aerogelsStructural reinforcementSmall-molecule Wnt agonistsSustained release over 14 days, enhanced osteogenesis in defect models

Data synthesized from [3] [7] [8]

Properties

Product Name

Sclerosin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.